molecular formula C21H28ClN3O B12779477 Pyrazoline, 5-(5-methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride CAS No. 102129-33-9

Pyrazoline, 5-(5-methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride

Cat. No.: B12779477
CAS No.: 102129-33-9
M. Wt: 373.9 g/mol
InChI Key: LRTIGASSROBHRH-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride typically involves a multi-step process:

    Preparation of 5-Methyl-2-furyl aldehyde: This can be synthesized from 2-methylfuran through oxidation reactions.

    Synthesis of 1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline: This involves the reaction of 5-Methyl-2-furyl aldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate reagent such as acetic anhydride.

    Formation of the hydrochloride salt: The final step involves the treatment of the pyrazoline compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazoline ring, potentially leading to the formation of dihydropyrazoline derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-furyl)piperidine
  • (5-Methyl-2-furyl)(pyridin-3-yl)methanol
  • 1-(5-Methylfuran-2-yl)ethanone

Uniqueness

5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazoline ring, combined with the furan and phenyl groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

CAS No.

102129-33-9

Molecular Formula

C21H28ClN3O

Molecular Weight

373.9 g/mol

IUPAC Name

1-[2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C21H27N3O.ClH/c1-17-10-11-21(25-17)20-16-18(12-15-23-13-6-3-7-14-23)22-24(20)19-8-4-2-5-9-19;/h2,4-5,8-11,20H,3,6-7,12-16H2,1H3;1H

InChI Key

LRTIGASSROBHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN4CCCCC4.Cl

Origin of Product

United States

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